3.1 DescriptionRadiopharmaceuticals incorporating carboxy-PEG4-phosphonic acid (CB-TE1A1P) have shown promise in molecular imaging, particularly in oncology, for visualizing specific targets like the very late antigen-4 (VLA-4). [, ]
3.2 Applications* Melanoma Imaging: CB-TE1A1P conjugated to the VLA-4 targeting peptidomimetic ligand LLP2A, labeled with 68Ga or 64Cu, has demonstrated high affinity and specific uptake in melanoma tumors in preclinical studies. [, ] This enables visualization of tumor lesions and assessment of VLA-4 expression using PET/CT, offering potential for early diagnosis, monitoring treatment response, and guiding therapeutic interventions.* Other VLA-4 Positive Tumors: Given the role of VLA-4 in tumor progression and metastasis, these radiolabeled conjugates hold potential for imaging other cancers overexpressing VLA-4, such as breast cancer, prostate cancer, and lymphoma. []
Future Directions
Clinical Translation: The encouraging preclinical results obtained with carboxy-PEG4-phosphonic acid-based radiopharmaceuticals warrant further investigation and clinical translation for imaging VLA-4 expression in melanoma and potentially other VLA-4 positive cancers. []
Related Compounds
p-SCN-PhPr-NE2A1P
Compound Description: p-SCN-PhPr-NE2A1P is a bifunctional chelator containing a phosphonic acid group. This compound was designed for use in Gallium-68 based PET imaging in melanoma. It was successfully conjugated to LLP2A-PEG4, a targeting peptidomimetic ligand for very late antigen-4 (VLA-4) [].
Relevance: p-SCN-PhPr-NE2A1P is structurally related to Carboxy-PEG4-phosphonic acid through the presence of a phosphonic acid group and a PEG chain, suggesting potential applications in similar fields requiring these functionalities []. Both compounds also demonstrate use as chelators or components of imaging agents.
p-SCN-PhPr-NE2P1A
Compound Description: Similar to p-SCN-PhPr-NE2A1P, p-SCN-PhPr-NE2P1A is a bifunctional chelator featuring two phosphonic acid functional groups []. This compound also demonstrated successful conjugation to LLP2A-PEG4 for potential application in 68Ga-based PET imaging of melanoma [].
Relevance: p-SCN-PhPr-NE2P1A shares structural similarities with Carboxy-PEG4-phosphonic acid through its incorporation of phosphonic acid groups and a PEG chain within its structure []. This resemblance suggests both compounds could be classified within a similar chemical category and potentially utilized in applications requiring these specific functional groups.
CB-TE1A1P-PEG4-LLP2A
Compound Description: CB-TE1A1P-PEG4-LLP2A is a conjugate incorporating 1,4,8,11-tetraazacyclotetradecane-1-(methane phosphonic acid)-8-(methane carboxylic acid) (CB-TE1A1P) as a chelator, a PEG4 linker, and the LLP2A ligand [, ]. This compound is designed for PET imaging of very late antigen-4 (VLA-4) in melanoma [].
Relevance: Like Carboxy-PEG4-phosphonic acid, CB-TE1A1P-PEG4-LLP2A contains both a carboxy group and a phosphonic acid group. Additionally, both compounds utilize a PEG4 linker, highlighting their structural similarity and potential for analogous applications in imaging and targeting VLA-4 [, ].
[99mTc]Tc-[Lys7]DT1
Compound Description: [99mTc]Tc-[Lys7]DT1 (where DT1 represents N4-Gly-Arg-Arg-Pro-Tyr-Ile-Leu-OH, and N4 signifies 6-(carboxy)-1,4,8,11-tetraazaundecane) is a radiolabeled neurotensin analog investigated for its potential in targeting the neurotensin subtype 1 receptor (NTS1R) []. This compound incorporates a carboxy group within its structure.
Relevance: While lacking a phosphonic acid group, [99mTc]Tc-[Lys7]DT1 exhibits structural similarities to Carboxy-PEG4-phosphonic acid through the presence of a carboxy group and its application in radiolabeling for targeting specific receptors []. This shared characteristic suggests a degree of relatedness based on chemical properties and potential uses in similar biological contexts.
Compound Description: ATOA is a potent and selective AMPA receptor antagonist, exhibiting no antagonism towards NMDA-induced responses [].
Relevance: While lacking a phosphonic acid group and PEG chain, ATOA shares a structural similarity with Carboxy-PEG4-phosphonic acid through the presence of a carboxy group. This suggests a potential relationship in terms of chemical properties and interactions within biological systems, despite targeting different receptors [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Blarcamesine, also known as AVex-73 and AE-37, is a muscarinic M1 agonist potentially for the treatment of Alzheimer's disease. It is an σ receptor ligand.
Cell-permeable, reversible inhibitor of non-muscle myosin II. Shows high affinity and selectivity for vertebrate and invertebrate Myosin II (IC50 values 0.5-5 μM). Inhibits actin-activated MgATPase activity and in vitro motility of class II myosins. Also inhibits contraction of the cytokinetic ring. Blocks cell blebbing and disrupts directed cell migration and cytokinesis. (±)-Blebbistatin is a racemic mixture of (–)-blebbistatin and (+)-blebbistatin, the active and inactive forms, respectively. (–)-Blebbistatin is a selective cell-permeable inhibitor of non-muscle myosin II ATPases. (–)-Blebbistatin rapidly and reversibly inhibits Mg-ATPase activity and in vitro motility of non-muscle myosin IIA and IIB for several species (IC50s = 0.5-5 µM), while poorly inhibiting smooth muscle myosin (IC50 = 8 µM). Through these effects, (–)-blebbistatin blocks apoptosis-related bleb formation, directed cell migration, and cytokinesis in vertebrate cells. However, prolonged exposure to blue light (450-490 nm) results in degradation of blebbistatin to an inactive product via cytotoxic intermediates, which may be problematic for its use in fluorescent live cell imaging applications. (S)-nitro-Blebbistatin and (R)-nitro-blebbistatin are more stable forms of (–)-blebbistatin and (+)-blebbistatin, respectively. The addition of a nitro group stabilizes the molecules to circumvent their degradation by prolonged blue light exposure. (S)-nitro-Blebbistatin and (R)-nitro-blebbistatin have the same stereochemistry of the active and inactive enantiomers, respectively. Blebbistatin is a pyrroloquinoline that is 1,2,3,3a-tetrahydro-H-pyrrolo[2,3-b]quinolin-4-one substituted by a hydroxy group at position 3a, a methyl group at position 6 and a phenyl group at position 1. It acts as an inhibitor of ATPase activity of non-muscle myosin II. It has a role as an inhibitor. It is a pyrroloquinoline, a cyclic ketone, a tertiary alcohol and a tertiary alpha-hydroxy ketone.